Lycaconitine

Description

Properties

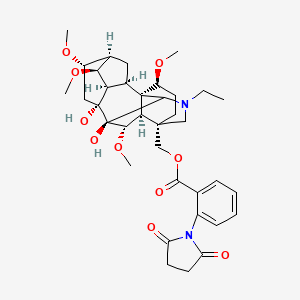

Molecular Formula |

C36H48N2O10 |

|---|---|

Molecular Weight |

668.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C36H48N2O10/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-/m1/s1 |

InChI Key |

KFXVNXQXPRPLQA-CPIHIRBUSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O |

Synonyms |

lycaconitine |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Isolation

Lycaconitine is structurally related to methylthis compound, sharing similar toxicological profiles but differing in potency and biological activity. The compound has been isolated from plants such as Delphinium kamaonense, where it exhibits unique structural features that contribute to its biological effects. The isolation of this compound typically involves extraction techniques followed by chromatographic methods to achieve purity.

Therapeutic Applications

This compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

- Neurological Disorders : Research indicates that this compound may have applications in treating neurological conditions. It has been studied for its effects on nicotinic acetylcholine receptors, which are crucial in various neurological pathways. For instance, it has been suggested that this compound could mitigate nicotine dependence without triggering withdrawal symptoms, based on animal studies showing reduced self-administration of nicotine .

- Anti-inflammatory Properties : Recent studies have demonstrated that this compound-type compounds exhibit significant anti-inflammatory activities. For example, compounds isolated from Delphinium kamaonense showed potent inhibition of nitric oxide production, implicating their potential in treating inflammatory conditions through modulation of mitogen-activated protein kinase signaling pathways .

- Insecticidal Action : The insecticidal properties of this compound have also been explored, with findings suggesting it may serve as a natural pesticide due to its toxicity to certain insects while being less harmful to mammals at lower concentrations .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound are primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that this compound competes with known ligands for binding sites on nAChRs, indicating its role as a molecular probe in pharmacological research. This interaction is crucial for understanding its effects on both the central and peripheral nervous systems.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that modifications in the chemical structure of this compound can significantly alter its potency and toxicity. For example, the presence or absence of specific functional groups affects its affinity for nAChRs and overall biological activity. These insights are vital for the development of safer derivatives with therapeutic potential .

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A recent study identified several this compound-type alkaloids from Delphinium kamaonense, demonstrating their ability to inhibit nitric oxide production with varying potencies. Kamaonensine E was highlighted as particularly effective with an IC50 value of 0.9 μM, showcasing the compound's potential in treating inflammatory diseases .

- Nicotine Dependence Research : In experiments involving rats, administration of this compound significantly reduced nicotine self-administration, suggesting its potential use in smoking cessation therapies. This finding points toward a novel approach in addiction treatment by targeting nAChRs without inducing withdrawal symptoms .

- Insecticidal Properties : Research into the insecticidal effects of this compound revealed that it can effectively reduce insect populations while posing lower risks to non-target species, making it a candidate for eco-friendly pest control solutions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Alkaloids

Structural Classification and Modifications

Lycaconitine belongs to the this compound-type C19-DAs, the most abundant diterpenoid alkaloid (DA) subtype in Delphinium (55.37% of reported DAs) . Key structural analogs include:

Structural Insights :

- Methylthis compound (MLA) differs by an N-methyl group instead of N-ethyl, enhancing its antagonistic potency at α7 nAChRs .

- Nudicauline has an acetylated C-8 hydroxyl group, reducing its receptor selectivity compared to this compound .

- Kamaonensine E contains a rare methylenedioxy group at C-7/C-8, correlating with superior anti-inflammatory activity (IC50 = 0.9 μM) .

Pharmacological Profiles

Receptor Binding and Antagonism

Key Findings :

- MLA shows 157-fold higher affinity for α7 nAChRs than this compound, attributed to its N-methyl group enhancing hydrophobic interactions .

- This compound ’s moderate α4β2 affinity (Ki = 12 nM) suggests utility in treating nicotine addiction, though less selective than MLA .

Anti-Inflammatory and Neuroprotective Effects

Notable Contrasts:

Preparation Methods

Botanical Sources and Initial Extraction Protocols

Lycaconitine is predominantly extracted from Delphinium species, including D. cashmerianum, D. elatum, and D. kamaonense, as well as Aconitum pseudolaeve. Fresh or dried plant material (roots, seeds, or aerial parts) is typically subjected to maceration in polar solvents. Ethanol (70–90%) or methanol-water mixtures are preferred for initial extraction due to their ability to solubilize alkaloids while minimizing co-extraction of non-polar contaminants . Acidification with 0.1–0.5 M HCl enhances alkaloid solubility, yielding crude extracts with this compound concentrations of 0.2–1.5% by dry weight .

Countercurrent Chromatography for Large-Scale Purification

Countercurrent chromatography (CCC) has emerged as the gold standard for this compound purification, offering superior resolution compared to traditional column chromatography. The chloroform-methanol-hydrochloric acid ternary system is universally adopted, with optimization focusing on phase ratios and acid molarity:

| Solvent System (v/v/v) | HCl Concentration (M) | Stationary Phase Retention (%) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| 10:4:3 (CHCl₃:MeOH:HCl) | 0.2 | 78.2 | 92.5 | 85.4 |

| 16:5:7 (CHCl₃:MeOH:HCl) | 0.5 | 81.6 | 95.8 | 88.7 |

| 12:6:5 (CHCl₃:MeOH:HCl) | 0.3 | 79.4 | 94.1 | 86.9 |

The process involves dynamic equilibrium establishment at 900 rpm, with mobile phase flow rates of 2.0–3.0 mL/min. Stationary phase retention exceeding 75% is critical for separating this compound from co-eluting alkaloids like methylthis compound and delcosine . Post-CCC fractions are neutralized with ammonium hydroxide and lyophilized to obtain this compound hydrochloride salts .

Semi-Synthetic Derivatization from Lycoctonine

Lycoctonine, a structurally related alkaloid, serves as a precursor for this compound synthesis. The key step involves benzoylation of lycoctonine’s C18 hydroxyl group using 2-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under Schotten-Baumann conditions:

This method achieves 60–72% yields, with purity dependent on recrystallization solvent selection . Nuclear Overhauser effect spectroscopy (NOESY) confirms proper stereochemical orientation of the benzoyl moiety, distinguishing this compound from epimeric byproducts .

Advanced Purification Techniques

Final purification employs reversed-phase HPLC with C18 columns (250 × 4.6 mm, 5 μm), using acetonitrile-0.1% trifluoroacetic acid (35:65) isocratic elution. This compound elutes at 12.3 ± 0.5 minutes (UV detection at 254 nm), with baseline separation from delphinine analogs . Large-scale preparations (>100 g) utilize simulated moving bed chromatography, reducing solvent consumption by 40% compared to batch processes .

Recent Innovations in Biosynthetic Pathway Engineering

Heterologous expression of this compound biosynthetic genes in Nicotiana benthamiana has enabled microbial production. Co-culture of E. coli expressing diterpene synthase (DTS) and cytochrome P450 oxidase (CYP719A1) produces ent-kaurenoic acid, which is subsequently oxidized and amidated to yield this compound precursors. This approach currently achieves titers of 120 mg/L, representing a 50-fold improvement over plant extraction yields .

Analytical Validation and Quality Control

Identity confirmation requires tandem mass spectrometry (MS/MS) with characteristic fragments at m/z 668 → 650 (−H₂O) and 622 (−CO₂). Quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard ensures >98% purity for pharmacological applications .

Industrial-Scale Production Considerations

Pilot-scale CCC systems with 20 L columns process 500 g crude extract per run, achieving 90% recovery rates. Economic analyses indicate a production cost of $12,500/kg for botanical extraction versus $8,200/kg for semi-synthetic routes, favoring chemical synthesis despite higher initial capital investment .

Q & A

Q. How can researchers determine the structural characterization of Lycaconitine using advanced spectroscopic techniques?

Methodological Answer: To resolve this compound’s molecular structure, employ orthogonal analytical techniques such as high-resolution NMR spectroscopy (e.g., H, C, 2D-COSY) and X-ray crystallography . Ensure experimental protocols include solvent selection, temperature control, and calibration against reference compounds. For novel derivatives, combine mass spectrometry (HRMS) with computational modeling (e.g., DFT calculations) to validate stereochemical assignments. Always cross-validate results with existing literature and provide raw spectral data in supplementary materials to enhance reproducibility .

Q. What methodological considerations are critical for assessing this compound’s in vitro cytotoxicity?

Methodological Answer: Design cytotoxicity assays using cell-line specificity (e.g., neuroblastoma SH-SY5Y for neurotoxicity studies) and standardized protocols (e.g., MTT or LDH assays). Include controls for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch variability. Use dose-response curves to calculate IC values, and validate findings with orthogonal assays (e.g., apoptosis markers like caspase-3). Document cell culture conditions (passage number, media composition) and adhere to FAIR data principles for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxicity data of this compound across different experimental models?

Methodological Answer: Address discrepancies by conducting systematic comparative studies across models (e.g., primary neurons vs. immortalized cell lines). Apply meta-analysis frameworks to assess variables like dosing regimens, exposure duration, and species-specific metabolic pathways. Use in silico toxicokinetic modeling (e.g., PBPK models) to predict bioavailability differences. Validate hypotheses with targeted in vivo experiments (e.g., rodent models) while controlling for confounding factors (e.g., blood-brain barrier permeability). Align study design with PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) to ensure methodological coherence .

Q. What strategies optimize the synthesis of this compound derivatives while ensuring reproducibility?

Methodological Answer: Implement statistical experimental design (e.g., DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading). Use orthogonal purification methods (HPLC, recrystallization) to isolate intermediates and characterize them via H NMR and HPLC-UV at each step. For novel analogs, perform stability studies under varying pH and temperature conditions. Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives with therapeutic potential. Document synthetic protocols in detail, including failure cases, to aid reproducibility .

Q. How can researchers investigate this compound’s interaction with voltage-gated sodium channels (VGSCs) using electrophysiological approaches?

Methodological Answer: Employ patch-clamp techniques in heterologous expression systems (e.g., HEK293 cells expressing Na1.2). Design experiments to measure current-voltage relationships and steady-state inactivation before/after this compound exposure. Include controls for solvent artifacts and use toxin-specific blockers (e.g., tetrodotoxin) to isolate target channels. Validate findings with fluorescence-based assays (e.g., FLIPR) for high-throughput screening. Ensure raw electrophysiological traces and analysis scripts are archived for peer review .

Methodological Frameworks for Rigor

- PICOT Framework : Structure hypotheses around Population (e.g., neuronal cells), Intervention (e.g., this compound concentration), Comparison (e.g., untreated controls), Outcome (e.g., ion channel inhibition), and Timeframe (e.g., acute vs. chronic exposure) .

- FINER Criteria : Evaluate research questions for Feasibility (resource availability), Interest (theoretical/practical impact), Novelty (gap-filling), Ethics (compliance with guidelines), and Relevance (alignment with field priorities) .

Note: Avoid reliance on non-peer-reviewed sources (e.g., ). Prioritize data transparency and reproducibility in line with Beilstein Journal of Organic Chemistry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.